N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE is a complex organic compound that features a naphthofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE typically involves a multi-step process. One common approach is the condensation reaction between naphtho[2,1-b]furan-2-carbaldehyde and hydrazine derivatives, followed by acetylation. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or naphthofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-b]furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N1-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The naphthofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, inhibiting their activity and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan derivatives: These compounds share a similar naphthofuran core but differ in their substitution patterns and functional groups.
Hydrazone derivatives: Compounds with hydrazone linkages that exhibit similar reactivity and biological activities.
Uniqueness
N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE is unique due to its specific combination of a naphthofuran moiety and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(E)-(4-acetamidophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-14(26)24-17-9-6-15(7-10-17)13-23-25-22(27)21-12-19-18-5-3-2-4-16(18)8-11-20(19)28-21/h2-13H,1H3,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
VWWRTILOBKLRJY-YDZHTSKRSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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